molecular formula C15H15BrMg B14888007 magnesium;1-phenyl-2-propan-2-ylbenzene;bromide

magnesium;1-phenyl-2-propan-2-ylbenzene;bromide

Cat. No.: B14888007
M. Wt: 299.49 g/mol
InChI Key: RAMZCMWMZKSYRN-UHFFFAOYSA-M
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Description

Magnesium;1-phenyl-2-propan-2-ylbenzene;bromide is an organometallic compound that contains magnesium, bromine, and a complex organic structure. This compound is often used in organic synthesis due to its reactivity and ability to form carbon-carbon bonds. It is a derivative of Grignard reagents, which are widely used in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

Magnesium;1-phenyl-2-propan-2-ylbenzene;bromide is typically synthesized through the reaction of bromobenzene with magnesium metal in the presence of a solvent such as diethyl ether or tetrahydrofuran (THF). The reaction is initiated by the addition of a small amount of iodine to activate the magnesium. The general reaction is as follows:

C6H5Br+MgC6H5MgBr\text{C}_6\text{H}_5\text{Br} + \text{Mg} \rightarrow \text{C}_6\text{H}_5\text{MgBr} C6​H5​Br+Mg→C6​H5​MgBr

Industrial Production Methods

In industrial settings, the production of this compound follows similar principles but on a larger scale. The reaction is carried out in large reactors with controlled temperatures and pressures to ensure high yields and purity. The use of automated systems for the addition of reagents and solvents helps in maintaining consistency and safety.

Chemical Reactions Analysis

Types of Reactions

Magnesium;1-phenyl-2-propan-2-ylbenzene;bromide undergoes various types of chemical reactions, including:

    Nucleophilic Addition: Reacts with carbonyl compounds to form alcohols.

    Substitution Reactions: Can replace halides in organic compounds.

    Coupling Reactions: Participates in forming carbon-carbon bonds in Suzuki-Miyaura and other coupling reactions.

Common Reagents and Conditions

    Carbonyl Compounds: Aldehydes and ketones are common reactants.

    Solvents: Diethyl ether and THF are frequently used.

    Catalysts: Palladium catalysts are often used in coupling reactions.

Major Products

    Alcohols: Formed from the reaction with carbonyl compounds.

    Substituted Aromatics: Result from substitution reactions.

    Coupled Products: Formed in coupling reactions, leading to complex organic molecules.

Scientific Research Applications

Magnesium;1-phenyl-2-propan-2-ylbenzene;bromide has a wide range of applications in scientific research:

    Chemistry: Used in the synthesis of complex organic molecules and as a reagent in various reactions.

    Biology: Employed in the preparation of biologically active compounds.

    Medicine: Utilized in the synthesis of pharmaceuticals and drug intermediates.

    Industry: Applied in the production of polymers, agrochemicals, and other industrial chemicals.

Mechanism of Action

The compound exerts its effects through the formation of carbon-carbon bonds. The magnesium atom acts as a nucleophile, attacking electrophilic centers in organic molecules. This leads to the formation of new bonds and the creation of complex structures. The pathways involved include nucleophilic addition and substitution mechanisms.

Comparison with Similar Compounds

Similar Compounds

    Phenylmagnesium Bromide: A simpler Grignard reagent with similar reactivity.

    2-Phenyl-2-propanol: A related compound used in organic synthesis.

    Phenylacetone: Another compound with a similar aromatic structure.

Uniqueness

Magnesium;1-phenyl-2-propan-2-ylbenzene;bromide is unique due to its specific structure, which allows for the formation of more complex molecules compared to simpler Grignard reagents. Its reactivity and versatility make it a valuable tool in organic synthesis.

Properties

Molecular Formula

C15H15BrMg

Molecular Weight

299.49 g/mol

IUPAC Name

magnesium;1-phenyl-2-propan-2-ylbenzene;bromide

InChI

InChI=1S/C15H15.BrH.Mg/c1-12(2)14-10-6-7-11-15(14)13-8-4-3-5-9-13;;/h3-4,6-12H,1-2H3;1H;/q-1;;+2/p-1

InChI Key

RAMZCMWMZKSYRN-UHFFFAOYSA-M

Canonical SMILES

CC(C)C1=CC=CC=C1C2=CC=C[C-]=C2.[Mg+2].[Br-]

Origin of Product

United States

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